molecular formula C19H21N3OS B7485787 5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole

5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B7485787
M. Wt: 339.5 g/mol
InChI Key: PNPJOLHVEKLERM-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.

    Substitution Reactions: The ethylphenyl and methylphenoxyethylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems for reagent addition and product separation would further streamline the process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or sulfanyl groups are replaced by other nucleophiles. These reactions often require strong bases and elevated temperatures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran (THF) as solvents.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, deoxygenated phenyl groups.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of infections or as part of drug delivery systems. The presence of the triazole ring suggests possible activity against a range of pathogens.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the triazole ring.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their function. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal drug with a triazole ring, used to treat a variety of fungal infections.

Uniqueness

5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The combination of the ethylphenyl and methylphenoxyethylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-15-6-8-16(9-7-15)18-20-19(22-21-18)24-13-12-23-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJOLHVEKLERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NN2)SCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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